molecular formula C21H24N4OS B2939679 N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide CAS No. 2034420-05-6

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2939679
CAS No.: 2034420-05-6
M. Wt: 380.51
InChI Key: UWKSHIITADKKOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with the molecular formula C21H24N4OS and a molecular weight of 380.5 . This acetamide derivative is characterized by a unique molecular architecture that incorporates several pharmaceutically relevant heterocyclic systems, including a pyridine ring, a pyrazole group, and a thiophene moiety, linked through a flexible ethyl chain and a cyclopentyl group . The presence of the pyridine nitrogen atoms makes this region of the molecule a potential hydrogen bond acceptor, while the acetamide group can function as a hydrogen bond donor and acceptor, suggesting potential for targeted molecular interactions . The specific spatial arrangement of these features, defined by the SMILES string O=C(Cc1cccs1)N(CCn1ccc(-c2ccncc2)n1)C1CCCC1, makes it a compound of significant interest in early-stage discovery and hit-to-lead optimization efforts . Researchers can explore its utility as a key intermediate in organic synthesis or as a potential pharmacophore in the development of novel bioactive molecules. This product is intended for research applications in a controlled laboratory environment and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c26-21(16-19-6-3-15-27-19)25(18-4-1-2-5-18)14-13-24-12-9-20(23-24)17-7-10-22-11-8-17/h3,6-12,15,18H,1-2,4-5,13-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWKSHIITADKKOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure that has garnered attention in medicinal chemistry for its potential biological activities. This compound integrates various functional groups, including a cyclopentyl group, a pyridine ring, a pyrazole moiety, and a thiophene group, which may contribute to its pharmacological properties.

Chemical Structure and Properties

The compound's molecular formula is C18H22N4OSC_{18}H_{22}N_{4}OS, with a molecular weight of approximately 350.45 g/mol. The unique combination of heteroatoms and functional groups allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.

PropertyValue
Molecular FormulaC18H22N4OSC_{18}H_{22}N_{4}OS
Molecular Weight350.45 g/mol
Functional GroupsCyclopentyl, Pyrazole, Pyridine, Thiophene

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Anticancer Activity : Compounds containing pyridine and pyrazole moieties have shown potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : Similar structures have been linked to anti-inflammatory properties through the modulation of inflammatory pathways.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective capabilities in models of neurodegeneration.

Case Studies

Several case studies highlight the pharmacological potential of compounds with similar structures:

  • Study on Pyrazole Derivatives : A study demonstrated that pyrazole derivatives exhibited significant anticancer activity against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Inflammation Model : Research involving compounds with thiophene rings showed reduced inflammatory markers in animal models, suggesting a beneficial effect in inflammatory diseases .
  • Neuroprotection : Investigations into pyridine-containing compounds revealed neuroprotective effects in models of oxidative stress, indicating possible applications in treating neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Acetamides

The following table summarizes key structural and functional differences between the target compound and similar acetamide derivatives:

Compound Name Key Structural Features Biological Activity Potency/IC₅₀ References
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide Cyclopentyl, pyridinyl-pyrazole, thiophene Hypothesized multi-kinase inhibition (Aurora A/STK1) Not reported
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide Benzothiazole, pyrazole, thiophene (no pyridine) Immunoproteasome inhibition (20S β5i subunit) IC₅₀: n.i. (23% inhibition at 10 µM)
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Dichlorophenyl, thiazole (no pyrazole/pyridine) Antimicrobial, structural analog of benzylpenicillin Not reported
N-(3-fluorophenyl)-2-(2-{[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]amino}-1,3-thiazol-4-yl)acetamide Quinazoline, morpholine, thiazole, fluorophenyl Dual Aurora A/STK1 inhibition IC₅₀: <100 nM (both targets)
N-(3-(3-((4-methylpiperazin-1-yl)methyl)styryl)-1H-indazol-5-yl)-2-(thiophen-2-yl)acetamide Indazole, methylpiperazine, styryl, thiophene Multi-kinase inhibition (Aurora A/STK1) IC₅₀: ~50 nM (Aurora A)

Key Observations

Heterocyclic Diversity Dictates Target Specificity: The target compound’s pyridinyl-pyrazole motif is distinct from the benzothiazole in ’s compound 4, which lacks kinase-targeting pyridine but shows weak immunoproteasome activity . Pyridine-containing analogs (e.g., ’s Aurora A inhibitors) demonstrate stronger kinase affinity due to improved π-π stacking and hydrogen bonding with ATP-binding pockets .

Impact of Substituents on Bioactivity :

  • The cyclopentyl group in the target compound may enhance lipophilicity and membrane permeability compared to smaller substituents (e.g., morpholine in ’s quinazoline derivative), though this could reduce aqueous solubility .
  • Thiophene vs. Thiazole : Thiophene-containing compounds (e.g., target compound, ) are associated with kinase inhibition, while thiazole derivatives () often exhibit antimicrobial properties due to interactions with bacterial enzymes .

Synthetic Accessibility :

  • The target compound’s synthesis likely requires multi-step coupling of pyridinyl-pyrazole intermediates with activated acetamide precursors, analogous to methods in (e.g., triethylamine-mediated coupling in methylene chloride) . In contrast, simpler analogs like ’s dichlorophenyl-thiazolyl acetamide are synthesized via straightforward carbodiimide-mediated amide bond formation .

Biological Data Gaps: While the target compound’s structural analogs in show nanomolar IC₅₀ values against Aurora A/STK1, direct activity data for the target compound are absent in the evidence. Further in vitro assays (e.g., kinase inhibition, cytotoxicity) are needed to validate its hypothesized multi-target profile.

Q & A

Q. What are the common synthetic routes for preparing N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2-(thiophen-2-yl)acetamide?

The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, a method analogous to involves reacting a substituted phenylacetic acid derivative with a pyrazole-containing amine in dichloromethane, using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and triethylamine as a base . The reaction is stirred at 273 K for 3 hours, followed by extraction and purification via slow evaporation crystallization. Yields can vary based on steric hindrance from the cyclopentyl and pyridinyl groups.

Q. How is structural confirmation achieved for this compound?

Structural elucidation relies on a combination of techniques:

  • 1H/13C NMR : To verify substituent connectivity and regiochemistry of the pyrazole and thiophene rings.
  • IR spectroscopy : Confirms the presence of amide C=O stretching (~1650–1700 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • LC-MS : Validates molecular weight and purity (>95%) .
  • Elemental analysis : Ensures stoichiometric consistency with the molecular formula .

Q. What preliminary biological screening methods are used for this compound?

Initial screening often involves:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) to assess MIC values .
  • Enzyme inhibition studies : Testing against kinases or proteases via fluorometric or colorimetric assays (e.g., ATPase activity) .
  • Cytotoxicity profiling : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can synthetic yield be optimized given steric hindrance from the cyclopentyl group?

Steric challenges arise during the coupling of the bulky cyclopentylamine moiety. Strategies include:

  • Catalyst optimization : Using copper(I) bromide or cesium carbonate to enhance reaction efficiency (as in ) .
  • Solvent selection : Polar aprotic solvents like DMF or DMSO improve solubility of intermediates .
  • Temperature modulation : Prolonged stirring at 273–298 K to favor amide bond formation . Data from similar compounds show yields improving from ~17% to 35% with these adjustments .

Q. How do crystallographic studies inform conformational analysis of this compound?

X-ray crystallography (e.g., ) reveals:

  • Planarity of the amide group : Facilitates hydrogen bonding (N–H⋯O/N interactions) to form dimeric structures .
  • Dihedral angles : The pyridinyl and thiophenyl rings exhibit torsional angles of ~61–80°, influencing π-π stacking and solubility .
  • Hydrogen-bonding motifs : R₂²(8) or R₂²(10) graph-set motifs stabilize crystal packing, critical for understanding solid-state reactivity .

Q. How can computational tools resolve contradictions in biological activity data?

Discrepancies in antimicrobial or enzyme inhibition results may arise from assay conditions or target promiscuity. Solutions include:

  • Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like bacterial DNA gyrase or human kinases. highlights using PASS software to prioritize targets with Pa (probability of activity) > 0.7 .
  • MD simulations : Assess stability of ligand-target complexes over 100 ns to validate docking hypotheses.
  • SAR analysis : Compare with analogs (e.g., pyrazole-thiazole hybrids in ) to identify critical substituents .

Methodological Challenges and Solutions

Q. What strategies mitigate low reproducibility in biological assays?

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial testing to minimize variability .
  • Positive controls : Use ciprofloxacin (for bacteria) or staurosporine (for kinases) to validate assay conditions .
  • Triplicate experiments : Report mean ± SD for IC₅₀/MIC values, with p < 0.05 significance thresholds.

Q. How to address solubility issues during in vitro testing?

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility.
  • Salt formation : Convert the free base to hydrochloride or mesylate salts, improving bioavailability (as in ) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.